REACTION_CXSMILES
|
[C:1]1(=O)CCCCC1.[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([O:18][CH2:19][C:20]2([O:26][CH3:27])[CH2:25][CH2:24]O[CH2:22][CH2:21]2)(=[O:17])=[O:16])=[CH:11][CH:10]=1>>[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([O:18][CH2:19][C:20]2([O:26][CH3:27])[CH2:25][CH2:24][CH2:1][CH2:22][CH2:21]2)(=[O:17])=[O:16])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CCOCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CCOCC1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CCCCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |